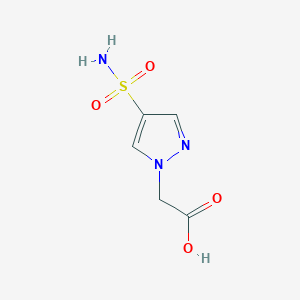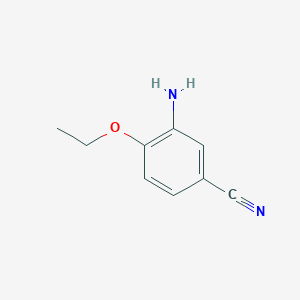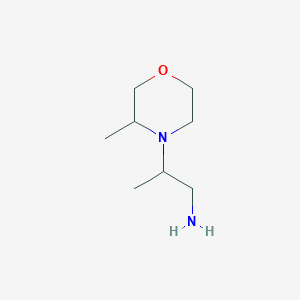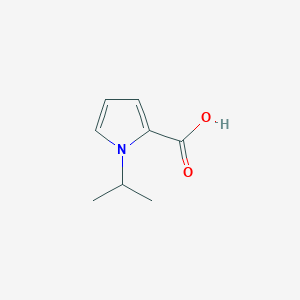![molecular formula C10H8BrClN2O B1518179 3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 1156169-39-9](/img/structure/B1518179.png)
3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
Descripción general
Descripción
“3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole” is a chemical compound used in scientific research . It exhibits complex properties and can be applied in various studies, ranging from drug development to materials science.
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring substituted with a (3-bromophenyl)methyl group and a chloromethyl group . The InChI code for this compound is 1S/C10H8BrClN2O/c11-8-3-1-2-7(4-8)5-9-13-10(6-12)15-14-9/h1-4H,5-6H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.54 . The compound’s InChI key is BTWWUVQNYDHYIV-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Antibacterial Agents
Compounds containing the 1,2,4-triazole ring in their structure, which is similar to 1,2,4-oxadiazole, are known for their significant antibacterial activity . Therefore, “3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole” could potentially be used in the development of new antibacterial agents.
Drug Development
The compound could be used in drug development, as many oxadiazole derivatives have been found to exhibit medicinal properties. Its unique structure could potentially interact with biological targets in novel ways, leading to the development of new drugs.
Materials Science
In the field of materials science, the compound could be used in the synthesis of new materials. The bromine and chlorine atoms in the compound could potentially react with other substances to form new compounds with unique properties.
Chemical Research
The compound could be used in chemical research as a building block for the synthesis of more complex molecules. Its unique structure could allow for interesting reactions and pathways to be explored.
Environmental Science
In environmental science, the compound could potentially be used in studies related to pollution and contamination. Its reactivity and stability could make it a useful tool in understanding how pollutants interact with the environment.
Biochemical Research
In biochemical research, the compound could be used to study the interactions between small molecules and biological systems. Its unique structure could provide insights into how similar compounds interact with proteins, DNA, and other biological molecules.
Propiedades
IUPAC Name |
3-[(3-bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O/c11-8-3-1-2-7(4-8)5-9-13-10(6-12)15-14-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWWUVQNYDHYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



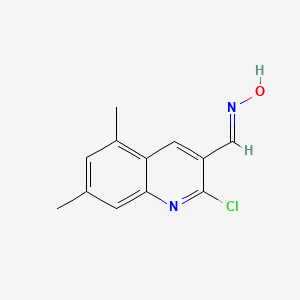
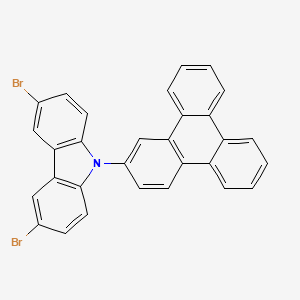
![7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B1518113.png)
![1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1518119.png)
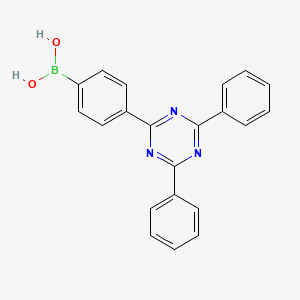
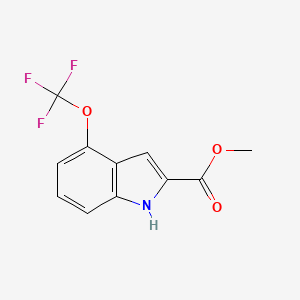
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1518124.png)
![1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1518126.png)
![2-[Cyclopropyl(methyl)amino]ethan-1-ol](/img/structure/B1518128.png)
